molecular formula C10H7BrN2O B12995859 2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile

2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile

Cat. No.: B12995859
M. Wt: 251.08 g/mol
InChI Key: SAXPPILMSHPXIQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a five-membered ring. This particular compound features a bromine atom at the 5-position and a methyl group at the 2-position of the benzoxazole ring, with an acetonitrile group attached at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile is unique due to the presence of both a bromine atom and an acetonitrile group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

2-(5-bromo-2-methyl-1,3-benzoxazol-7-yl)acetonitrile

InChI

InChI=1S/C10H7BrN2O/c1-6-13-9-5-8(11)4-7(2-3-12)10(9)14-6/h4-5H,2H2,1H3

InChI Key

SAXPPILMSHPXIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=CC(=C2O1)CC#N)Br

Origin of Product

United States

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